Leucomycin

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Leucomycin involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of oxane rings, and introduction of dimethylamino groups . The reaction conditions typically require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to handle the complex reaction sequences. The process would likely include purification steps such as chromatography to isolate the final product from reaction by-products .

化学反应分析

Nitroso Diels-Alder (NDA) Functionalization

The conjugated diene system in leucomycin A7 enables regio- and stereoselective [4+2] cycloadditions with nitroso dienophiles. Key findings include:

Reaction Scope and Selectivity

-

Substrate Compatibility : Pyridinylnitroso agents (e.g., 6-methyl-2-nitrosopyridine) react efficiently with this compound A7 in dichloromethane (DCM) or tetrahydrofuran (THF), achieving >90% yields (Table 1) .

-

Steric Effects : Bulky substituents on nitroso agents reduce reaction rates but maintain stereoselectivity. For example, quinoline-based nitroso 4i provided adduct 5i in 78% yield as a single isomer .

-

Solvent Sensitivity : Methanol slows reactions due to aldehyde acetal formation, while DMSO causes partial isomerization .

Table 1 : Selected NDA reaction outcomes with this compound A7

| Nitroso Agent | Adduct | Yield (%) | Selectivity |

|---|---|---|---|

| 4a (6-methyl-2-nitrosopyridine) | 5a | 90 | Single isomer |

| 4i (quinoline-based) | 5i | 78 | Single isomer |

| 4j (5-methyl-3-nitrosoisoxazole) | — | 60 | Multiple isomers |

Post-NDA Modifications

Cycloadducts undergo further transformations to expand structural diversity:

N–O Bond Reduction

-

Mo(CO)₆-Mediated Reduction : Adduct 5a (from 4a) was converted to 6a (60% yield), retaining the macrolide core while introducing a 1,4-amino alcohol motif .

-

Hydrogenation : Alkene reduction in 7a (derived from 6a ) produced 8a (82% yield), eliminating residual unsaturation .

Scheme 1 : Modification pathway for 5a → 6a → 7a → 8a

-

Reduction with → 6a

-

NaBH₄ reduction of aldehyde → 7a

-

H₂/Pd-C hydrogenation → 8a

Biological Activity Correlations

Modifications significantly alter bioactivity profiles:

Antibacterial Activity

-

Most derivatives (e.g., 5a–h ) retained moderate activity against Staphylococcus aureus and Bacillus subtilis but showed reduced potency compared to this compound A7 .

-

Analog 5k (allylamine-modified) exhibited enhanced activity against Micrococcus luteus (19/24P inhibition zone) .

Antiproliferative and Cytotoxic Effects

-

Selective Activity : Pyridine-substituted adducts (e.g., 5i ) inhibited PC-3 prostate cancer and MCF-7 breast cancer cells at IC₅₀ ≈ 10 μM, while parent this compound A7 was inactive .

-

Structural Dependence : N–O heterocycles proved critical for cytotoxicity, as reduced analogs (6a , 7a , 8a ) lost activity .

Table 2 : Antiproliferative activity of selected analogs

| Compound | PC-3 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

|---|---|---|

| 5i | 8.3 | 37 |

| 5a | 29 | 34 |

| 8a | >50 | 42 |

Methodological Advantages and Limitations

科学研究应用

Antibacterial Applications

Leucomycin is primarily recognized for its effectiveness against a range of bacterial pathogens. Its applications include:

- Veterinary Medicine : this compound is widely used in livestock to control infections caused by Gram-positive bacteria, Gram-negative cocci, and mycoplasma. It is particularly effective in preventing diseases such as mycoplasmosis and leptospirosis in animals .

- Human Medicine : While less common than other macrolides, this compound has been studied for its potential use in treating infections caused by resistant strains of bacteria. Research indicates that this compound analogs exhibit varying degrees of antibacterial activity, with some derivatives showing enhanced potency against specific bacterial strains .

Table 1: Antibacterial Efficacy of this compound Analogues

| This compound Derivative | Target Bacteria | Efficacy |

|---|---|---|

| This compound A1 | Gram-positive bacteria | High |

| This compound A3 | Mycoplasma spp. | Moderate |

| This compound V | Various Gram-negative | Variable |

Antiviral Applications

Recent studies have highlighted the antiviral properties of this compound, particularly its analogs:

- This compound A3 : This derivative has shown significant antiviral activity against the influenza A virus. In preclinical studies, it demonstrated a survival rate of 80.9% in mice infected with a lethal dose of the virus, outperforming other tested macrolides . The mechanism involves inhibiting neutrophil myeloperoxidase (MPO) release and modulating inflammatory responses, which are crucial during viral infections.

Table 2: Antiviral Efficacy of this compound A3

| Study Parameter | Result |

|---|---|

| Survival Rate in Mice | 80.9% |

| Inhibition of MPO Release | Significant |

| Impact on Lung Pathology | Beneficial |

Case Studies and Clinical Insights

Several case studies provide insights into the clinical applications and safety profiles of this compound:

- This compound-Induced Reactions : A documented case highlighted an adverse reaction to this compound resulting in acute generalized exanthematous pustulosis and edema in a patient. This underscores the importance of monitoring for side effects when using this antibiotic .

- Performance in Livestock : In a controlled study involving pigs, the administration of this compound resulted in improved average daily gain (ADG) and feed conversion ratios (FCR), demonstrating its effectiveness in enhancing growth performance while reducing disease incidence .

Future Directions and Research Opportunities

The ongoing exploration of this compound's analogs presents opportunities for developing new therapeutic agents with enhanced efficacy and safety profiles. Research into structure-activity relationships may yield derivatives with improved antibacterial and antiviral properties while minimizing adverse effects.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and dimethylamino groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

相似化合物的比较

Similar Compounds

- **2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-17-hydroxy-5-methoxy-3,7,9,11,13,15,18-heptamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one .

- **[6-[4-(dimethylamino)-6-[(11Z,13E)-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate .

Uniqueness

What sets Leucomycin apart is its unique combination of functional groups and structural complexity. This makes it a valuable compound for research and industrial applications, offering a wide range of chemical reactivity and potential biological activity .

生物活性

Leucomycin, a macrolide antibiotic produced by Streptomyces kitasatoensis, has garnered attention for its diverse biological activities, particularly its antibacterial and antiproliferative effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound and its analogs.

Overview of this compound

This compound is primarily known for its effectiveness against a range of Gram-positive bacteria. It is structurally characterized as a 16-membered macrolide, similar to other antibiotics in its class, such as erythromycin and spiramycin. The compound exists in several forms, including this compound A1, A2, B1, B2, B3, and B4, each exhibiting varying degrees of biological activity .

Antibacterial Activity

This compound's antibacterial efficacy has been extensively studied. It demonstrates significant activity against various strains of bacteria, particularly those resistant to other antibiotics. The minimal inhibitory concentration (MIC) values for this compound and its derivatives are summarized in Table 1.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound A1 | 0.25 - 1.0 | Staphylococcus aureus |

| This compound A2 | 0.5 - 2.0 | Streptococcus pneumoniae |

| This compound B1 | 0.5 - 4.0 | Enterococcus faecalis |

| This compound B2 | 1.0 - 8.0 | Listeria monocytogenes |

The compound's mechanism of action involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides .

Antiproliferative and Cytotoxic Activity

Recent studies have expanded the understanding of this compound's biological activity beyond antibacterial effects to include antiproliferative properties against cancer cell lines. Notably, several analogs have shown enhanced cytotoxicity compared to the parent compound.

Case Studies

- Study on Nitroso Cycloadducts : A series of this compound analogs were synthesized via nitroso Diels–Alder reactions. These derivatives exhibited moderate antiproliferative activity in various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). For instance, one derivative (compound 5i ) inhibited both PC-3 (prostate cancer) and MCF-7 cells at low micromolar concentrations .

- 3-O-Methylrokitamycin : Methylation at the 3-hydroxyl group significantly improved the pharmacological profile of this compound derivatives. The compound demonstrated enhanced antibacterial activity and improved metabolic stability in vitro .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been a focal point in this compound research. Key findings include:

- Importance of Substituents : The presence of specific substituent groups on the this compound core structure was found to be crucial for maintaining antibacterial potency and enhancing cytotoxic effects against cancer cells .

- Analog Development : Structural modifications such as acylation and methylation have been shown to yield compounds with superior biological activities compared to the parent this compound .

属性

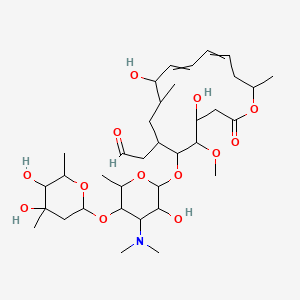

IUPAC Name |

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJOGTQLTFNMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862650 | |

| Record name | [6-({5-[(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。